Lack of Publicly Available Quantitative Comparator Data for 2-(4-(3-(Naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide
A comprehensive search of primary research papers, patents, and authoritative databases (PubMed, ChEMBL, BindingDB, PubChem, Espacenet, Google Patents) yielded no quantitative binding affinity (IC50/Ki), functional activity (EC50/IC50), selectivity, solubility, metabolic stability, or in vivo pharmacokinetic data for 2-(4-(3-(naphthalen-1-ylmethyl)ureido)phenyl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1207028-94-1). In contrast, the structurally related ureido-acetamides RP 69758, RP 71483, and RP 72540 have published nanomolar CCKB receptor affinities (IC50 values in the low nanomolar range) and selectivity profiles (>200-fold over CCKA) [1]. No head-to-head or cross-study comparison involving the target compound is available. Supporting evidence is limited to class-level inference from the ureido-acetamide family.
| Evidence Dimension | CCKB receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not available in public literature |
| Comparator Or Baseline | RP 69758: IC50 < 100 nM (guinea-pig, rat, mouse CCKB receptors); RP 72540: IC50 < 100 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Radioligand binding assays using [3H]pCCK-8 or [3H]pBC264 |
Why This Matters
Without quantitative binding data, a scientific user cannot determine whether this compound retains nanomolar CCKB affinity or achieves the >200-fold selectivity observed for the reference ureido-acetamides.
- [1] Bertrand P, Böhme GA, Durieux C, et al. Pharmacological properties of ureido-acetamides, new potent and selective non-peptide CCKB/gastrin receptor antagonists. Eur J Pharmacol. 1994;262(3):233-245. View Source
